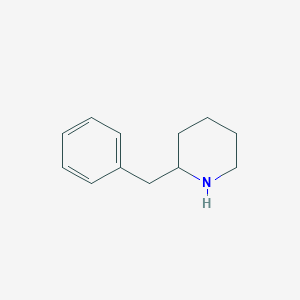

2-Benzylpiperidin

Übersicht

Beschreibung

2-Benzylpiperidine is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is approximately one-twentieth as potent. The compound primarily boosts norepinephrine levels with minimal effects on dopamine levels. Its main use is as a synthetic intermediate in the manufacture of other drugs .

Wissenschaftliche Forschungsanwendungen

2-Benzylpiperidine has several scientific research applications:

Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: The compound is studied for its effects on neurotransmitter levels, particularly norepinephrine.

Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not widely used as a medication.

Industry: It is utilized in the synthesis of other chemical compounds and materials

Wirkmechanismus

Target of Action

2-Benzylpiperidine is a stimulant drug of the piperidine class . Its primary target is the norepinephrine transporter , to which it binds and boosts norepinephrine levels . It has a very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .

Mode of Action

2-Benzylpiperidine interacts with its targets by binding to the norepinephrine transporter, thereby increasing the levels of norepinephrine . This interaction results in a stimulant effect, similar to other drugs such as methylphenidate and desoxypipradrol, but around one twentieth as potent .

Biochemical Pathways

The primary biochemical pathway affected by 2-Benzylpiperidine is the norepinephrine pathway. By binding to the norepinephrine transporter, it increases the levels of norepinephrine

Pharmacokinetics

It is known that the compound is orally active . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylpiperidine and their impact on its bioavailability remain to be fully elucidated.

Biochemische Analyse

Biochemical Properties

2-Benzylpiperidine plays a role in biochemical reactions primarily by interacting with neurotransmitter transporters. It has been shown to boost norepinephrine levels to a similar extent as d-amphetamine, but it has a much lower effect on dopamine levels . The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This selective interaction suggests that 2-Benzylpiperidine may influence biochemical pathways involving norepinephrine more significantly than those involving dopamine.

Cellular Effects

The effects of 2-Benzylpiperidine on various cell types and cellular processes are primarily related to its stimulant properties. It has been observed to increase norepinephrine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism . Its impact on dopamine levels is minimal, which may limit its effects on certain cellular functions that are heavily dependent on dopamine signaling.

Molecular Mechanism

At the molecular level, 2-Benzylpiperidine exerts its effects by binding to neurotransmitter transporters. It has a high affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft . This binding interaction inhibits the reuptake of norepinephrine, thereby enhancing its signaling. The compound’s low affinity for the dopamine transporter results in minimal inhibition of dopamine reuptake, which explains its limited effect on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylpiperidine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Benzylpiperidine is relatively stable, but its effects may diminish over extended periods due to metabolic degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or altered gene expression.

Dosage Effects in Animal Models

The effects of 2-Benzylpiperidine vary with different dosages in animal models. At low doses, the compound primarily enhances norepinephrine signaling, leading to increased alertness and cognitive function . At higher doses, it may cause adverse effects such as increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses.

Metabolic Pathways

2-Benzylpiperidine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative degradation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

Within cells and tissues, 2-Benzylpiperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for the norepinephrine transporter facilitates its uptake into cells where it can exert its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of 2-Benzylpiperidine is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the norepinephrine transporter to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base. The mixture is usually refluxed to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 2-Benzylpiperidine may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and large-scale production of the compound with high yields and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form benzylpiperidone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated benzylpiperidine derivatives, nucleophiles like amines or thiols.

Major Products:

Oxidation: Benzylpiperidone derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted benzylpiperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Methylphenidate: A stimulant that affects both norepinephrine and dopamine levels.

Desoxypipradrol: Another stimulant with a longer duration of action and higher potency.

4-Benzylpiperidine: A structural isomer with different pharmacological properties.

Benzylpiperazine: A stimulant with a different mechanism of action and effects on serotonin levels

Uniqueness: 2-Benzylpiperidine is unique due to its selective action on norepinephrine levels with minimal effects on dopamine. This makes it less potent as a stimulant compared to other compounds like methylphenidate and desoxypipradrol. Its primary use as a synthetic intermediate also sets it apart from other stimulants that are used therapeutically .

Biologische Aktivität

2-Benzylpiperidine is a compound belonging to the piperidine class, known for its stimulant properties and interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Interaction

2-Benzylpiperidine primarily acts as a stimulant by interacting with neurotransmitter transporters, particularly the norepinephrine transporter (NET). It binds to NET, leading to an increase in norepinephrine levels in the synaptic cleft, which is crucial for various physiological functions including mood regulation and cognitive performance .

Pharmacokinetics

The compound is orally active and exhibits a moderate affinity for dopamine transporters (DAT) and serotonin transporters (SERT). Its Ki value for DAT is reported at 6,360 nM, indicating a lower potency compared to other stimulants like methylphenidate . The inhibition of norepinephrine reuptake is notable, producing effects similar to d-amphetamine but with less impact on dopamine levels .

Cellular Effects

2-Benzylpiperidine enhances norepinephrine signaling at low doses, which can lead to increased alertness and cognitive function. In laboratory settings, its stability allows for prolonged effects on cellular functions, although these may diminish over time due to metabolic degradation.

Metabolic Pathways

The compound undergoes oxidative metabolism primarily in the liver. Its interaction with various enzymes influences its half-life and overall biological activity. It is transported within cells via specific transporters that facilitate its uptake into neuronal tissues .

Research Findings

In Vitro Studies

Recent studies have evaluated 2-benzylpiperidine derivatives for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promising results in neuroprotection and cognitive enhancement. For instance:

- Compound d5 exhibited an IC50 of 0.17 μM for HDAC and 6.89 μM for AChE, indicating significant inhibitory activity .

- These compounds also demonstrated free radical scavenging properties and metal chelation abilities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

In specific case studies involving animal models, 2-benzylpiperidine has shown varied effects based on dosage:

- At lower doses, it primarily enhances norepinephrine signaling.

- Higher doses may lead to more complex interactions affecting both neurotransmitter systems and behavioral outcomes .

Comparative Analysis

The following table summarizes key pharmacological properties of 2-benzylpiperidine compared to other related compounds:

| Compound | Ki (nM) | IC50 (nM) | Main Action |

|---|---|---|---|

| 2-Benzylpiperidine | 6,360 | 3,780-8,800 | Norepinephrine reuptake inhibitor |

| Methylphenidate | ~75 | ~44 | Dopamine reuptake inhibitor |

| Dextroamphetamine | ~100 | ~50 | Norepinephrine & dopamine reuptake inhibitor |

Safety and Hazards

While 2-benzylpiperidine shows potential therapeutic benefits, it is important to note that it can be harmful if ingested improperly. The compound's stimulant properties necessitate caution regarding dosage and administration routes to avoid adverse effects.

Eigenschaften

IUPAC Name |

2-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871372 | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32838-55-4 | |

| Record name | 2-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?

A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.